THIOCHOLINE
Overview
Description
2-(Trimethylammonium)Ethyl Thiol is an organic compound with the chemical formula C5H14NS . It is a quaternary ammonium salt containing a thiol group, making it a unique compound with both cationic and thiol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylammonium)Ethyl Thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethyltrimethylammonium chloride with sodium hydrosulfide . The reaction proceeds under mild conditions, typically in an aqueous medium, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(Trimethylammonium)Ethyl Thiol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylammonium)Ethyl Thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as substrates.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(Trimethylammonium)Ethyl Thiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of protein structure and function, particularly in the modification of cysteine residues.
Mechanism of Action
The mechanism of action of 2-(Trimethylammonium)Ethyl Thiol involves its interaction with molecular targets through its thiol and quaternary ammonium groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. The quaternary ammonium group can interact with negatively charged sites on biomolecules, influencing their activity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl acrylate
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
- 2-(2,4,6-Triiodophenoxy)-ethyl trimethylammonium methanesulfonate
Uniqueness
2-(Trimethylammonium)Ethyl Thiol is unique due to its combination of a thiol group and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H14NS+ |
---|---|
Molecular Weight |
120.24 g/mol |
IUPAC Name |
trimethyl(2-sulfanylethyl)azanium |
InChI |
InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |
InChI Key |
VFUGTBZQGUVGEX-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCS |
Canonical SMILES |
C[N+](C)(C)CCS |
Synonyms |
Thiocholine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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